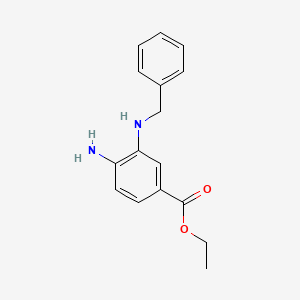Ethyl 4-amino-3-(benzylamino)benzoate
CAS No.:
Cat. No.: VC13928902
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18N2O2 |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | ethyl 4-amino-3-(benzylamino)benzoate |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-14(17)15(10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3 |
| Standard InChI Key | RHORETSCRZLATF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Ethyl 4-amino-3-(benzylamino)benzoate belongs to the class of aromatic benzoate esters, distinguished by its substitution pattern. The molecular formula is inferred as C₁₆H₁₇N₃O₂, based on structural analogs such as ethyl 4-(benzylamino)-3-nitrobenzoate (C₁₆H₁₆N₂O₄) and ethyl 4-(3-aminobenzamido)benzoate (C₁₆H₁₆N₂O₃) . The compound features:
-
A benzoate ester group at the para position, contributing to its hydrophobicity.
-
An amino group (-NH₂) at the 4-position, enabling hydrogen bonding and nucleophilic reactivity.
-
A benzylamino group (-NHCH₂C₆H₅) at the 3-position, introducing steric bulk and aromatic interactions.
The presence of multiple nitrogen-containing groups suggests potential for coordination chemistry and bioactivity. Spectroscopic characterization of similar compounds, such as 4-aminobenzohydrazide derivatives, reveals distinct infrared (IR) absorptions for N-H stretches (3,200–3,400 cm⁻¹) and C=O stretches (1,680–1,720 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous structures show aromatic proton resonances between δ 6.50–7.40 ppm and NH signals near δ 5.60 ppm .
Synthesis and Reaction Pathways
The synthesis of ethyl 4-amino-3-(benzylamino)benzoate likely involves multi-step reactions starting from ethyl 4-aminobenzoate. A plausible route, adapted from methods for related Schiff bases and imides , is outlined below:
Step 1: Protection of the Amino Group
Ethyl 4-aminobenzoate is treated with benzyl chloride in the presence of a base (e.g., K₂CO₃) to selectively protect the 4-amino group as a benzylamine derivative. This step prevents undesired side reactions during subsequent functionalization.
Step 2: Nitration at the 3-Position
The protected intermediate undergoes nitration using a mixture of concentrated HNO₃ and H₂SO₄, introducing a nitro group at the 3-position. This step is critical for directing further substitutions.
Step 3: Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amino group, yielding ethyl 4-(benzylamino)-3-aminobenzoate.
Step 4: Esterification or Functionalization
Final adjustments, such as esterification with ethanol under acidic conditions, ensure the desired ethyl ester moiety is retained.
Reaction yields for analogous syntheses range from 53% to 77%, depending on purification methods . Key challenges include regioselectivity in nitration and minimizing side reactions during benzylation.
Physicochemical Properties
While experimental data for ethyl 4-amino-3-(benzylamino)benzoate are scarce, properties can be extrapolated from structurally related compounds:
The compound’s low water solubility aligns with its hydrophobic aromatic and benzyl groups, suggesting utility in organic solvents or lipid-based formulations.
Future Research Directions
-
Synthetic Optimization: Develop greener synthesis routes using microwave irradiation or flow chemistry to improve yields .
-
Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
-
Computational Modeling: Predict reactivity and binding affinities using density functional theory (DFT) or molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume